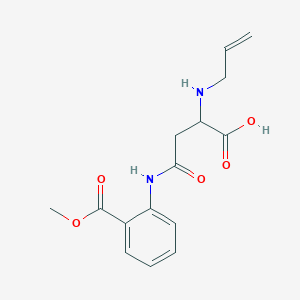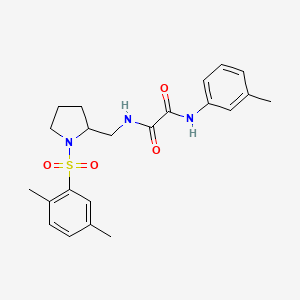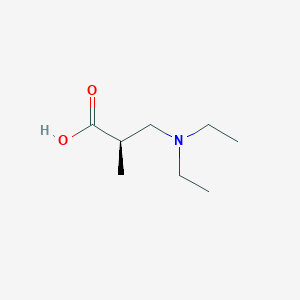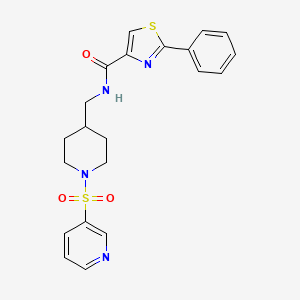![molecular formula C18H25N3O5S2 B2427430 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-33-5](/img/structure/B2427430.png)
1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a piperidine ring
Scientific Research Applications
1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonyl and piperidine groups. Common synthetic routes may include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.
Step 3: Attachment of the piperidine ring through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone
- N-(4-(2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenyl)acetamide
- 2-(((5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole
These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S2/c1-13-6-5-11-20(12-13)28(24,25)18-14(2)19-21(15(18)3)27(22,23)17-9-7-16(26-4)8-10-17/h7-10,13H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLTVPVBAXTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(Phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2427348.png)


![3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2427354.png)
![2-{[2-(4-ETHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2427355.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2427359.png)



![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)
